molecular formula C11H12O2 B6164456 3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol CAS No. 1823871-89-1

3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol

Cat. No. B6164456
CAS RN: 1823871-89-1
M. Wt: 176.2
InChI Key:
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Description

Spiro compounds are a class of organic compounds that have two rings joined together by one atom . The atom connecting the two rings is called the spiro atom, which is typically a quaternary carbon . They are named for their resemblance to the loops of a Spirograph .


Synthesis Analysis

The synthesis of spiro compounds often involves the use of cascade reactions or domino reactions, which are efficient strategies in the synthesis of complex organic molecules . These reactions ensure multiple transformations via a series of one-pot reactions .


Molecular Structure Analysis

The molecular structure of spiro compounds is unique, with two rings joined together by a single atom . This structure has been observed in natural products and has also been the target of methodological studies and syntheses .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite complex, often involving multiple steps and various reagents . Electrocatalytic cascade assembly of certain compounds in the presence of a mediator can result in the formation of related spiro compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can vary greatly depending on the specific compound. Some general properties of spiro compounds include a unique molecular structure, the presence of a quaternary carbon atom, and the ability to participate in complex chemical reactions .

Safety and Hazards

The safety and hazards associated with spiro compounds can vary greatly depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of spiro compounds is a rapidly expanding area of research in the field of organic synthesis . Future directions may include the development of new methods of spiroannulation, the use of spiro compounds as intermediates in synthesis, and the isolation/characterization of new natural products .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol involves the cyclization of a substituted benzofuran with a cyclobutanone derivative.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "cyclobutanone", "sodium ethoxide", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethanol", "dichloromethane" ], "Reaction": [ "Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol with sodium ethoxide as a catalyst to form 2-(2-oxo-2-phenylethoxy)benzaldehyde", "Cyclization of 2-(2-oxo-2-phenylethoxy)benzaldehyde with cyclobutanone in the presence of sulfuric acid to form 3-(2-oxo-2-phenylethoxy)-3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-one", "Reduction of 3-(2-oxo-2-phenylethoxy)-3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-one with sodium borohydride in ethanol to form 3-(2-hydroxy-2-phenylethoxy)-3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-one", "Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane", "Drying the organic layer with magnesium sulfate and evaporation of the solvent to obtain 3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol" ] }

CAS RN

1823871-89-1

Product Name

3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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